

IUPAC name for 4-(1-Methylethyl)phenyl diphenyl phosphate.

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Compound of Interest

Compound Name: 4-(1-Methylethyl)phenyl diphenyl phosphate

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An In-depth Technical Guide to **4-(1-Methylethyl)phenyl Diphenyl Phosphate**

Executive Summary

This technical guide provides a comprehensive overview of **4-(1-Methylethyl)phenyl diphenyl phosphate**, an organophosphate ester of significant interest in industrial chemistry and environmental science. This document delineates the compound's chemical identity through a detailed analysis of its IUPAC nomenclature, physicochemical properties, and structural features. We will explore a validated laboratory-scale synthesis protocol, shedding light on the mechanistic choices behind the procedure. Furthermore, this guide discusses the compound's primary applications, its relevance in broader chemical research, and its toxicological and environmental profile. The content is structured to serve as an essential resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is foundational to all scientific inquiry. This section deconstructs the name, structure, and key identifiers for **4-(1-Methylethyl)phenyl diphenyl phosphate**.

IUPAC Name Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of the molecule's structure:

- **Phosphate:** The core of the molecule is a phosphate group (PO_4^{3-}) forming an ester. This indicates a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, each connected to an organic substituent.
- **Diphenyl:** Two of the three ester linkages are with phenyl groups ($-\text{C}_6\text{H}_5$).
- **4-(1-Methylethyl)phenyl:** The third ester linkage is with a substituted phenyl group. The "(1-Methylethyl)" group, commonly known as an isopropyl group, is located at the 4-position (para position) of the phenyl ring.

This nomenclature precisely describes an asymmetric triaryl phosphate ester.

Common Synonyms and Trade Names

In literature and commerce, this compound is frequently identified by several synonyms. Recognizing these is crucial for comprehensive database searches. Common synonyms include:

- 4-Isopropylphenyl diphenyl phosphate[1][2][3][4]
- p-Isopropylphenyl diphenyl phosphate[1][2][5]
- Diphenyl 4-isopropylphenyl phosphate[1][2][3]
- p-Cumenyl phenyl phosphate[1][2][3][4][5]
- Diphenyl p-isopropylphenyl phosphate[2][6]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are critical:

Identifier	Value	Source
CAS Number	55864-04-5	[1] [2] [3] [5] [6] [7]
Molecular Formula	C ₂₁ H ₂₁ O ₄ P	[1] [2] [3] [5] [6] [7]
Molecular Weight	368.36 g/mol	[2] [3] [4] [7]
DSSTox Substance ID	DTXSID2073560	[1]
EINECS Number	248-848-2	[5]

Structural Representation

The chemical structure dictates the compound's physical and reactive properties. The diagram below illustrates the spatial arrangement and connectivity of the atoms.

Caption: Chemical structure of **4-(1-Methylethyl)phenyl diphenyl phosphate**.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in various systems, from industrial formulations to biological environments.

Property	Value / Description	Reference
Appearance	White to Off-White Low-Melting Solid	[2]
Boiling Point	369.5°C (estimate)	[2][5]
Density	1.179 g/cm ³ (estimate)	[2][5]
Flash Point	222.7°C	[5]
Vapor Pressure	5.94E-07 mmHg at 25°C	[5]
XLogP3	5.7	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate. Limited solubility in water.	[2][8]
Stability	Hygroscopic	[2]

The high XLogP3 value of 5.7 indicates significant lipophilicity, suggesting the compound will preferentially partition into non-polar environments and has a low potential for bioaccumulation in organisms.[1][9] Its low water solubility and high boiling point are characteristic of high molecular weight organophosphate esters.[8]

Synthesis and Manufacturing

The creation of asymmetric aryl phosphates requires a controlled, often multi-step, synthetic approach to ensure product specificity and high yield. The general principle involves the sequential reaction of phenols with a phosphorus oxyhalide.

General Synthetic Strategy

The synthesis of triaryl phosphates is typically achieved through the reaction of phosphorus oxychloride (POCl₃) with the desired phenols.[9] For an unsymmetrical ester like **4-(1-methylethyl)phenyl diphenyl phosphate**, a stepwise addition of the alcohol precursors is necessary to prevent the formation of a statistical mixture of products. A robust method involves first creating diphenyl phosphorochloridate, which then serves as an intermediate to react with the third, different phenol.

Laboratory Synthesis Protocol

This protocol describes a two-step process for the synthesis of **4-(1-Methylethyl)phenyl diphenyl phosphate**.

Step 1: Synthesis of Diphenyl Phosphorochloridate ((PhO)₂P(O)Cl)

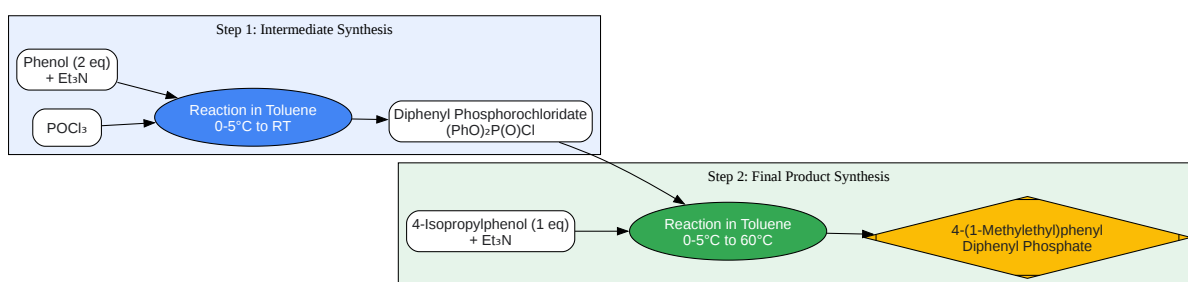
- **Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system must be kept under a dry, inert atmosphere to prevent hydrolysis of the phosphorus reagents.
- **Reagents:** Charge the flask with phosphorus oxychloride (POCl₃, 1.0 eq) and a suitable anhydrous solvent like toluene.
- **Reaction:** Cool the flask in an ice bath to 0-5°C. Add a solution of phenol (2.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) in toluene dropwise via the dropping funnel. The base is critical for scavenging the HCl byproduct.
- **Workup:** After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or ³¹P NMR. Filter the reaction mixture to remove the triethylamine hydrochloride salt. The resulting filtrate, containing the diphenyl phosphorochloridate intermediate, can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

- **Setup:** In a separate flask under a nitrogen atmosphere, dissolve 4-isopropylphenol (1.0 eq) and triethylamine (1.0 eq) in anhydrous toluene.
- **Reaction:** Cool this solution to 0-5°C. Slowly add the diphenyl phosphorochloridate solution from Step 1.
- **Completion:** Allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours to ensure the reaction goes to completion.
- **Purification:** After cooling, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final, high-purity compound.

Synthesis Workflow Diagram



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Caption: Two-step synthesis workflow for the target compound.

Applications and Biological Relevance

While primarily known for its industrial uses, the organophosphate scaffold is of immense interest to pharmaceutical and life sciences.

Primary Industrial Applications

- **Flame Retardant:** The most prominent application of **4-(1-Methylethyl)phenyl diphenyl phosphate** is as a flame retardant.^{[7][10]} Organophosphate esters function by forming a protective char layer upon combustion, which insulates the underlying material and inhibits the release of flammable gases.

- **Plasticizer:** It is used as a plasticizer, particularly for polymers like PVC, cellulose, and polystyrene.^[11] It increases the flexibility and durability of the material by reducing intermolecular forces between polymer chains.

Relevance in Drug Development and Research

- **Prodrug Strategies:** The phosphate ester group is a common motif in prodrug design.^[12] It can be appended to a pharmacologically active molecule to improve properties like water solubility, facilitating better absorption and distribution.^[12] While this specific compound is not a drug, its chemistry is highly relevant to the field.
- **Synthetic Reagent and Standard:** 4-Isopropylphenyl diphenyl phosphate serves as a reagent in the synthesis of other complex molecules and is used as a certified chromatographic standard for analytical and environmental testing.^[2]
- **Metabolite Research:** This compound is a known or potential metabolite of other, more complex organophosphate flame retardants.^[9] Studying its properties and toxicity is essential for understanding the overall environmental and health impact of the parent compounds. Diphenyl phosphate (DPHP), a related structure, is the primary metabolite of several widely used flame retardants, including triphenyl phosphate (TPHP).^{[9][13]}

Toxicology and Safety Profile

The toxicological profile of organophosphate esters is varied. While some are potent neurotoxins, others, particularly non-halogenated aryl phosphates, exhibit more moderate toxicity.

General Organophosphate Toxicity

The classical mechanism of toxicity for many organophosphates is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, this is primarily associated with insecticidal compounds and is less of a concern for industrial triaryl phosphates.

Specific Toxicological Data

Specific toxicity data for **4-(1-Methylethyl)phenyl diphenyl phosphate** is limited. However, its profile can be inferred from related compounds:

- **Metabolic Precursor:** It shares a structural similarity with triphenyl phosphate (TPHP), which is known to be metabolized to diphenyl phosphate (DPHP).[9][13]
- **Aquatic Toxicity:** Related compounds like tert-butylphenyl phosphate (TBPP) exhibit moderate toxicity and can pose risks to aquatic life due to their chemical stability and potential for bioaccumulation.[8]
- **Developmental Effects:** Studies on DPHP, the core metabolite, have shown potential for toxicity during embryonic development, highlighting the need for further investigation into related phosphate esters.[13]

Environmental Fate

Organophosphate esters are released into the environment through leaching from consumer products.[9] While not considered highly persistent, their continuous release can lead to pseudo-persistence in aquatic and terrestrial systems.[9] The primary environmental risk is associated with contamination of surface waters and potential harm to aquatic organisms.[8][9]

Handling and Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound:

- Use in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust or vapors and contact with skin and eyes.
- Store in a cool, dry place away from moisture, as the compound is hygroscopic.[2]

Conclusion

4-(1-Methylethyl)phenyl diphenyl phosphate is a well-defined chemical entity with significant industrial utility as a flame retardant and plasticizer. Its identity is unambiguously established by its IUPAC name and various chemical identifiers. The synthesis of this asymmetric ester is achievable through a controlled, stepwise protocol rooted in fundamental organophosphorus chemistry. While its direct role in drug development is minimal, its structural motifs and

chemical properties are highly relevant to the design of phosphate-based prodrugs and other bioactive molecules. Future research should focus on elucidating its specific toxicological profile and environmental degradation pathways to fully assess its life-cycle impact.

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